5-chloro-6-nitro-1H-indole
Overview
Description
5-chloro-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 6th position on the indole ring.
Mechanism of Action
Target of Action
5-Chloro-6-Nitro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a significant heterocyclic system in natural products and drugs, and it plays a crucial role in cell biology
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound likely has significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its reactive nitro and chloro groups . This binding can lead to enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include reduction of the nitro group and hydroxylation of the indole ring . These metabolic reactions result in the formation of various metabolites, some of which retain biological activity . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound preferentially accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can bind to DNA and transcription factors, influencing gene expression . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-nitro-1H-indole typically involves the nitration of 5-chloroindole. One common method is the reaction of 5-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-chloro-6-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives such as indole-2,3-dione.
Scientific Research Applications
5-chloro-6-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-chloroindole: Lacks the nitro group, making it less reactive in certain biological contexts.
6-nitroindole: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.
5-bromo-6-nitro-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
5-chloro-6-nitro-1H-indole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-6-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDYYHXXQGUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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